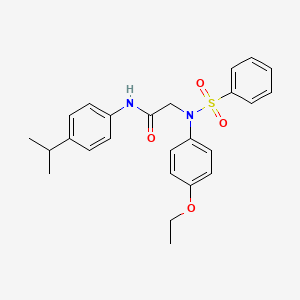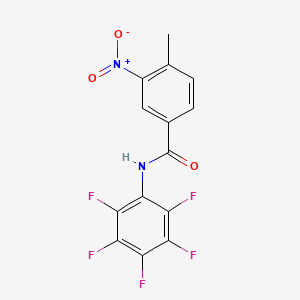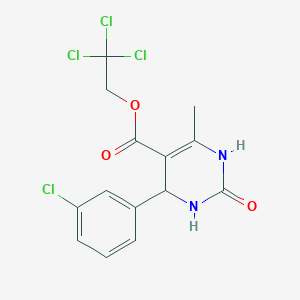
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EIPA, is a chemical compound that has been widely used in scientific research. EIPA is a small molecule inhibitor that has been shown to have a wide range of biological activities.
Mecanismo De Acción
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the activity of various ion channels, transporters, and enzymes by binding to specific sites on these proteins. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to bind to the extracellular domain of Na+/H+ exchangers, which prevents the exchange of Na+ and H+. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to bind to the intracellular domain of TRPV1 channels, which prevents the influx of calcium ions. Additionally, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to bind to the active site of phospholipase D and phospholipase C, which prevents the hydrolysis of phospholipids.
Biochemical and Physiological Effects:
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce intracellular pH, which can affect various cellular processes. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to reduce pain sensation, which can be useful for treating various types of pain. Additionally, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to affect various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a small molecule inhibitor that can be easily synthesized and purified. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have high specificity for its target proteins. However, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide also has some limitations for lab experiments. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide can have off-target effects, which can affect the interpretation of results. Additionally, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further investigate the mechanism of action of N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide on its target proteins. Another direction is to investigate the effects of N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide on other signaling pathways and cellular processes. Additionally, future research could focus on developing more specific inhibitors based on the structure of N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide. Finally, future research could investigate the potential therapeutic uses of N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide for various diseases and conditions.
Conclusion:
In conclusion, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a small molecule inhibitor that has been widely used in scientific research. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biological activities, including the inhibition of Na+/H+ exchangers, TRPV1 channels, and various enzymes. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high specificity and ease of synthesis. However, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide also has some limitations, including off-target effects and toxicity at high concentrations. Future research on N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide could focus on further investigating its mechanism of action, developing more specific inhibitors, and investigating its potential therapeutic uses.
Métodos De Síntesis
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-ethoxyaniline with 4-isopropylbenzaldehyde to form an imine intermediate. The intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with phenylsulfonyl chloride to form the final product, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used in various scientific research studies due to its ability to inhibit various ion channels, transporters, and enzymes. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the activity of Na+/H+ exchangers, which are important for regulating intracellular pH. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the activity of TRPV1 channels, which are important for pain sensation. Additionally, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the activity of various enzymes, including phospholipase D and phospholipase C.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-4-31-23-16-14-22(15-17-23)27(32(29,30)24-8-6-5-7-9-24)18-25(28)26-21-12-10-20(11-13-21)19(2)3/h5-17,19H,4,18H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEVRUOCLFLBSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5120542.png)

![N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5120563.png)
![ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate](/img/structure/B5120573.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5120581.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(8-quinolinylmethyl)-4-piperidinol](/img/structure/B5120588.png)

![2-phenoxyethyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5120602.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B5120618.png)
![2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120623.png)
![1,3-dimethyl-5-{1-[(4-methylphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120645.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5120653.png)